Technical Whitepaper: Chemical Structure, Physical Properties, and Applications of 4-Methyl-2-undecyl-1H-imidazole
Technical Whitepaper: Chemical Structure, Physical Properties, and Applications of 4-Methyl-2-undecyl-1H-imidazole
Executive Summary
4-Methyl-2-undecyl-1H-imidazole (CAS: 35050-10-3) is a highly specialized, long-chain alkyl-substituted imidazole derivative[1]. Characterized by its unique amphiphilic-like balance—combining a polar, reactive imidazole headgroup with a highly lipophilic 11-carbon aliphatic tail—this compound serves critical roles in advanced materials science and synthetic chemistry. It is predominantly utilized as a latent curing agent for epoxy resins[2], an initiator in Atom Transfer Radical Polymerization (ATRP)[3], and a functionalizing agent for noble metal surfaces[3]. This whitepaper provides an in-depth analysis of its molecular dynamics, physical properties, and field-proven experimental protocols.
Chemical Structure and Molecular Mechanics
Tautomerism and Nomenclature
In solution, the compound exhibits 1H-imidazole tautomerism, meaning the acidic proton rapidly exchanges between the N1 and N3 nitrogen atoms of the imidazole ring. Because of this dynamic equilibrium, the compound is frequently listed interchangeably in literature and supplier databases as 5-methyl-2-undecyl-1H-imidazole[4] or 2-undecyl-4-methylimidazole[1].
Steric Hindrance and Reactivity
The structural defining feature of 4-Methyl-2-undecyl-1H-imidazole (4-MUIM) is the bulky undecyl (-C11H23) group at the C2 position. This long aliphatic chain sterically shields the pyridine-like nitrogen (N3). In polymer chemistry, this steric bulk is a highly desirable feature; it significantly reduces the nucleophilicity of the amine at room temperature, thereby preventing premature cross-linking and extending the "pot life" of epoxy resin mixtures[2]. Elevated thermal energy is required to overcome this steric barrier, classifying 4-MUIM as an excellent latent curing agent.
Lipophilicity and Matrix Integration
With a calculated LogP of 5.27[1], 4-MUIM is highly lipophilic. This high partition coefficient ensures that when the molecule is integrated into polymer matrices or biodegradable hydrogels[3], it imparts substantial moisture resistance and prevents hydrolytic degradation of the final cured network.
Physical and Chemical Properties
The quantitative data below summarizes the physicochemical profile of 4-MUIM, critical for formulation and chromatographic method development.
| Property | Value | Reference |
| IUPAC Name | 4-Methyl-2-undecyl-1H-imidazole | [1] |
| CAS Registry Number | 35050-10-3 | [1] |
| Molecular Formula | C15H28N2 | [1] |
| Molecular Weight | 236.403 g/mol | [1] |
| LogP (Octanol/Water) | 5.27 | [1] |
| Boiling Point | 392.4 °C (at 760 mmHg) | [4] |
| Density | 0.914 g/cm³ | [4] |
| Flash Point | 202.7 °C | [4] |
Primary Applications and Mechanistic Pathways
Epoxy Resin Curing Mechanism
Imidazoles act as anionic polymerization initiators for epoxies. The reaction begins when the tertiary nitrogen (N3) of 4-MUIM attacks the oxirane ring of an epoxy monomer, generating a zwitterionic intermediate. The alkoxide anion generated then propagates the reaction by attacking subsequent epoxy rings, leading to a densely crosslinked ether network[2].
Fig 1: Anionic ring-opening polymerization of epoxy initiated by 4-MUIM.
ATRP and Surface Functionalization
Beyond epoxies, 4-MUIM is utilized as an Atom Transfer Radical Polymerization (ATRP) initiator. It is commonly employed to functionalize noble metal surfaces and to prepare specialized polymer brushes where a temperature- or light-sensitive cleavable region is required[3].
Validated Experimental Protocols
Protocol 1: Formulation and Thermal Curing of Bisphenol-A Epoxy Resin
Objective: Create a moisture-resistant epoxy matrix using 4-MUIM as a latent curing agent. Causality & Logic: The long undecyl chain requires elevated temperatures to overcome steric hindrance. This allows for a stable, one-part epoxy formulation at room temperature. Step-curing is strictly required to prevent exothermic runaway, which could cause thermal degradation or void formation in the matrix.
-
Resin Preparation: Heat Bisphenol-A diglycidyl ether (DGEBA) to 60 °C to reduce its viscosity.
-
Initiator Incorporation: Add 4-MUIM at a concentration of 3-5 phr (parts per hundred resin). Note: The lipophilic undecyl chain ensures rapid homogeneous dispersion without phase separation.
-
Degassing: Transfer the mixture to a vacuum chamber and degas at -0.1 MPa for 15 minutes to remove entrapped air bubbles.
-
Curing Cycle: Execute a step-cure profile: 100 °C for 2 hours, followed by a post-cure at 150 °C for 4 hours.
-
Validation: Perform Differential Scanning Calorimetry (DSC) on the cured sample to confirm the glass transition temperature (Tg) and verify that no residual enthalpy of cure remains (indicating a 100% conversion rate).
Protocol 2: Reverse-Phase HPLC Analysis of 4-MUIM
Objective: Quantify 4-MUIM purity and monitor potential degradation or impurities in preparative separations[1]. Causality & Logic: Due to its high LogP (5.27), a high organic mobile phase is required to elute the compound from a standard C18 column[1]. Phosphoric acid is added to suppress the ionization of residual silanols on the stationary phase, preventing peak tailing of the basic imidazole nitrogen.
-
Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile (MeCN) and Water (70:30 v/v). Add 0.1% Phosphoric acid (H3PO4)[1]. Note: For Mass-Spec (MS) compatibility, replace phosphoric acid with formic acid[1].
-
Column Equilibration: Flush a reverse-phase C18 column (e.g., 5 µm, 4.6 x 150 mm) at a flow rate of 1.0 mL/min until the UV baseline stabilizes.
-
Sample Injection: Inject 10 µL of a 1 mg/mL 4-MUIM solution dissolved in the mobile phase.
-
Detection: Monitor UV absorbance at 210 nm (capturing the imidazole ring's π-π* transition).
Fig 2: RP-HPLC workflow for analyzing highly lipophilic 4-MUIM.
References
-
SIELC Technologies. "1H-Imidazole, 4-methyl-2-undecyl- | SIELC Technologies". Available at:[Link]
-
LookChem. "5-methyl-2-undecyl-1h-imidazole, CasNo.35050-10-3". Available at:[Link]
-
American Chemical Suppliers. "methyl undecyl suppliers USA". Available at: [Link]
Sources
- 1. 1H-Imidazole, 4-methyl-2-undecyl- | SIELC Technologies [sielc.com]
- 2. 931-36-2(2-Ethyl-4-methyl-1H-imidazole) | Kuujia.com [kuujia.com]
- 3. methyl undecyl suppliers USA [americanchemicalsuppliers.com]
- 4. 5-methyl-2-undecyl-1h-imidazole, CasNo.35050-10-3 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
